molecular formula C12H13NO4 B15294904 2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone

2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone

Cat. No.: B15294904
M. Wt: 235.24 g/mol
InChI Key: JOELUJCLBZDDSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone can be synthesized via a stereoselective aldol reaction. This involves the reaction of ketones with aryl aldehydes in the presence of glucosamine-derived prolinamide catalysts . The reaction is typically carried out under solvent-free conditions to achieve high diastereoselectivity and enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aldol reaction process. This would require optimization of reaction conditions to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amino derivatives.

    Substitution: Produces substituted nitro derivatives.

Scientific Research Applications

2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Its combination of cholinesterase inhibition and antioxidant properties makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[hydroxy-(2-nitrophenyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C12H13NO4/c14-11-7-3-5-9(11)12(15)8-4-1-2-6-10(8)13(16)17/h1-2,4,6,9,12,15H,3,5,7H2

InChI Key

JOELUJCLBZDDSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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